1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate
Description
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-2-1-3-12-13(10)22-15(26-12)23-7-9(8-23)25-14(24)11-6-20-4-5-21-11/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGAIQZFNVVKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.45 g/mol. The key structural components include:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Azetidine ring : Contributes to the compound's ability to interact with biological targets.
- Pyrazine-2-carboxylate moiety : Potentially involved in various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole structures have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Fluorobenzothiazol-2-yl)azetidin | Contains a fluorobenzothiazole moiety | Moderate antimicrobial activity | Lacks trifluoromethyl group |
| 4-Methylthiadiazole | Simple thiadiazole structure | Antimicrobial properties | No azetidine ring |
| 2-(Trifluoromethyl)-1,3-benzothiazole | Trifluoromethyl group present | Antioxidant activity | No azetidine or carboxylate functionality |
| 1-(Benzo[d]thiazol-2-yl)azetidin | Similar azetidine structure | Limited biological studies available | Absence of trifluoromethyl and carboxylate groups |
Antitumor Activity
Studies have suggested that compounds with similar structural motifs can exhibit antitumor activity. For example, the introduction of trifluoromethyl and azetidine functionalities has been linked to enhanced cytotoxic effects against various cancer cell lines. A notable study highlighted the effectiveness of related compounds in inhibiting tumor growth in xenograft models, suggesting a promising avenue for cancer therapy.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The presence of the azetidine ring may allow for interaction with key enzymes involved in cellular metabolism.
- Cell Membrane Disruption : The lipophilic nature imparted by the trifluoromethyl group could facilitate membrane penetration, leading to cell lysis in microbial pathogens.
- Targeting Signaling Pathways : The pyrazine moiety may engage in interactions with signaling pathways critical for cell proliferation and survival.
Case Studies
Several case studies have documented the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that related compounds induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
- In Vivo Studies : Animal models treated with these compounds showed reduced tumor sizes and prolonged survival rates compared to control groups, indicating their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate, and what intermediates are critical?
- Methodological Answer : The compound can be synthesized via multi-step protocols. Key steps include:
- Condensation reactions to form the benzo[d]thiazole core, similar to pyrazoline derivatives synthesized using hydrazine hydrate and ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) .
- Azetidine ring formation via cyclization, potentially using Boc-protected intermediates, as seen in tert-butyl piperazine-carboxylate syntheses (e.g., tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate) .
- Esterification or carboxylation to introduce the pyrazine-2-carboxylate group, analogous to triazole-thione derivatization with fluorobenzamide .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : and NMR to confirm aromatic protons (e.g., benzo[d]thiazole protons at δ 7.5–8.5 ppm) and azetidine ring protons (δ 3.5–4.5 ppm) .
- IR spectroscopy : Key peaks include C=O stretch (~1700 cm) for the carboxylate and C-F stretches (~1100–1200 cm) .
- Elemental analysis : Validate purity by matching calculated vs. experimental C, H, N, and S content .
Q. What preliminary biological assays are recommended to assess pharmacological activity?
- Methodological Answer :
- Antitumor activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), referencing pyrazoline derivatives with antitumor properties .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria, as triazole-containing compounds often show broad-spectrum activity .
- Enzyme inhibition : Test against kinases or proteases, leveraging the pyrazine moiety’s hydrogen-bonding potential .
Advanced Research Questions
Q. How can synthetic efficiency be improved, particularly for the azetidine ring and trifluoromethyl group incorporation?
- Methodological Answer :
- Catalyst optimization : Use Pd-catalyzed cross-coupling for trifluoromethyl introduction, as seen in 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid synthesis .
- Microwave-assisted synthesis : Reduce reaction time for azetidine cyclization (e.g., from 12 hours to 30 minutes) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yields in triazole-thione derivatization .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), guided by pyrazine’s role in π-π stacking .
- DFT calculations : Analyze electronic effects of the trifluoromethyl group on benzo[d]thiazole’s electron-withdrawing capacity .
- MD simulations : Assess conformational stability of the azetidine ring in aqueous environments .
Q. How should conflicting data on biological activity or spectroscopic results be resolved?
- Methodological Answer :
- Orthogonal validation : Confirm biological activity via dual assays (e.g., MTT and apoptosis staining for antitumor claims) .
- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks caused by isotopic fluorine patterns .
- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry, as done for pyridylpyrazole derivatives .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC values for kinase inhibition.
- Resolution :
Verify assay conditions (e.g., ATP concentration, pH) .
Compare compound purity (HPLC ≥95% vs. lower grades) .
Re-evaluate using isothermal titration calorimetry (ITC) for binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
